molecular formula C30H30N2O4 B10826403 [13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate

[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate

Cat. No.: B10826403
M. Wt: 482.6 g/mol
InChI Key: OMYYNMAXTHDLFS-UHFFFAOYSA-N
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Description

Estradiol-dinicate is a synthetic estrogenic compound derived from estradiol, a naturally occurring hormone that plays a crucial role in the regulation of the female reproductive system. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Estradiol-dinicate is used in various hormonal therapies and has significant applications in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol-dinicate is synthesized through the esterification of estradiol with specific reagents. The process involves the reaction of estradiol with an appropriate acid anhydride or acid chloride in the presence of a catalyst, such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, the production of estradiol-dinicate involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Estradiol-dinicate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various estrone and estradiol derivatives, which have different biological activities and applications .

Scientific Research Applications

Estradiol-dinicate has a wide range of applications in scientific research, including:

Mechanism of Action

Estradiol-dinicate exerts its effects by binding to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor complex translocates to the nucleus, where it regulates gene transcription and leads to the formation of messenger RNA. This process ultimately results in the synthesis of proteins that mediate the biological effects of estradiol-dinicate .

Comparison with Similar Compounds

Estradiol-dinicate can be compared with other similar compounds, such as:

Estradiol-dinicate is unique due to its specific esterification, which influences its absorption, distribution, metabolism, and excretion, making it suitable for particular therapeutic applications .

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

[13-methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate

InChI

InChI=1S/C30H30N2O4/c1-30-13-12-24-23-9-7-22(35-28(33)20-4-2-14-31-17-20)16-19(23)6-8-25(24)26(30)10-11-27(30)36-29(34)21-5-3-15-32-18-21/h2-5,7,9,14-18,24-27H,6,8,10-13H2,1H3

InChI Key

OMYYNMAXTHDLFS-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6

Origin of Product

United States

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